Product packaging for (S)-1-pyrroline-5-carboxylate(Cat. No.:CAS No. 64199-88-8)

(S)-1-pyrroline-5-carboxylate

Cat. No.: B1209449
CAS No.: 64199-88-8
M. Wt: 113.11 g/mol
InChI Key: DWAKNKKXGALPNW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-pyrroline-5-carboxylate (P5C) is a cyclic imino acid and a central metabolic intermediate that sits at the crossroads of several critical biochemical pathways, primarily in the metabolism of the amino acids proline and arginine . In solution, P5C exists in a spontaneous equilibrium with glutamate-γ-semialdehyde (GSA) . Its primary research value lies in its role as the common intermediate in both the biosynthesis and degradation of L-proline . In the biosynthetic direction, P5C is reduced to proline by pyrroline-5-carboxylate reductase (PYCR) . In the catabolic direction, proline is oxidized back to P5C by the enzyme proline dehydrogenase (PRODH) . This interconversion forms the basis of the proline cycle, a system that helps maintain redox homeostasis between the cytosol and mitochondria by transferring reducing equivalents, and which has been shown to impact cellular growth, death pathways, and oxidative phosphorylation . Beyond proline metabolism, P5C is a pivotal point in connecting the urea cycle with the TCA cycle. It can be synthesized from L-ornithine via ornithine-δ-aminotransferase (OAT), linking it directly to arginine metabolism and the urea cycle . Furthermore, P5C is hydrolyzed to L-glutamate by the enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH/ALDH4A1), connecting it to glutamate metabolism and the central pools of cellular nitrogen and carbon . Due to its critical position in metabolism, P5C is a compound of significant interest in the study of inborn errors of metabolism, including hyperprolinemia type II and pyruvate carboxylase deficiency, where chronically high levels of P5C can act as a neurotoxin and metabotoxin, leading to adverse health effects . Research also implicates P5C and its related enzymes in cellular processes such as p53-induced apoptosis and in the unique metabolic profile of cancer cells, making it a subject of interest in cancer biology . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1209449 (S)-1-pyrroline-5-carboxylate CAS No. 64199-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64199-88-8

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1

InChI Key

DWAKNKKXGALPNW-BYPYZUCNSA-N

SMILES

C1CC(N=C1)C(=O)O

Isomeric SMILES

C1C[C@H](N=C1)C(=O)O

Canonical SMILES

C1CC(N=C1)C(=O)O

Origin of Product

United States

Biochemical Pathways and Metabolic Interconnections of S 1 Pyrroline 5 Carboxylate

Role in Proline Biosynthesis

Proline, a proteinogenic amino acid, is synthesized from glutamate (B1630785) or ornithine, with both pathways converging at the formation of P5C. frontiersin.org

Glutamate Pathway to (S)-1-Pyrroline-5-carboxylate

The primary route for proline biosynthesis, particularly under stress conditions, begins with L-glutamate. frontiersin.orgwikipedia.orgfrontiersin.org This pathway involves two main enzymatic steps. In eukaryotes, these steps are catalyzed by a single bifunctional enzyme, Δ1-pyrroline-5-carboxylate synthase (P5CS). wikipedia.orgfrontiersin.orgbohrium.com

The initial step is the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate (B84403), a reaction catalyzed by the γ-glutamyl kinase (GK) domain of P5CS. frontiersin.orgbohrium.comnih.gov Subsequently, the γ-glutamyl phosphate reductase (GPR) domain of P5CS catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA). frontiersin.orgbohrium.comnih.gov GSA then spontaneously cyclizes to form this compound. wikipedia.orgfrontiersin.org The final step in proline biosynthesis is the reduction of P5C to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR), utilizing NADH or NADPH as a cofactor. wikipedia.orgwikipedia.orgnih.gov

Table 1: Key Enzymes in the Glutamate Pathway to Proline

EnzymeReaction CatalyzedSubstratesProductsCofactors
Δ1-pyrroline-5-carboxylate synthase (P5CS)Phosphorylation and reduction of glutamateL-Glutamate, ATP, NADPHGlutamate-γ-semialdehyde, ADP, NADP+ATP, NADPH
Pyrroline-5-carboxylate reductase (PYCR)Reduction of P5C to prolineThis compound, NADH/NADPHL-Proline, NAD+/NADP+NADH, NADPH

Ornithine Pathway to this compound

An alternative pathway for P5C synthesis involves the amino acid ornithine, which links proline biosynthesis to the urea (B33335) cycle and arginine metabolism. smolecule.com This pathway is particularly active under conditions of high nitrogen availability. frontiersin.orgnih.gov The key enzyme in this pathway is ornithine-δ-aminotransferase (OAT), a mitochondrial enzyme that catalyzes the transamination of L-ornithine. nih.govnih.govmdpi.com

OAT transfers the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and glutamate. smolecule.commdpi.com As in the glutamate pathway, GSA spontaneously cyclizes to form P5C, which can then be converted to proline by PYCR. smolecule.comnih.gov

Role in Proline Degradation

The breakdown of proline is essentially the reverse of its synthesis, with P5C serving as a key intermediate. This process primarily occurs in the mitochondria. mdpi.comfrontiersin.org

Conversion of Proline to this compound

The first step in proline catabolism is the oxidation of proline to P5C. wikipedia.orgimrpress.com This reaction is catalyzed by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). wikipedia.orgimrpress.comfrontiersin.org PRODH is a flavoenzyme located on the inner mitochondrial membrane, and it utilizes FAD as a cofactor. wikipedia.orgfrontiersin.org The electrons from this oxidation can be transferred to the electron transport chain, contributing to ATP production. wikipedia.orgfrontiersin.org

Subsequent Conversion of this compound to Glutamate

Following its formation from proline, P5C is converted to glutamate in a reaction catalyzed by Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as aldehyde dehydrogenase 4 family, member A1 (ALDH4A1). mdpi.commdpi.comnih.govnih.govproteopedia.orgoup.commdpi.comportlandpress.comwikipedia.org This enzyme is located in the mitochondrial matrix and uses NAD+ as a cofactor. nih.govwikipedia.org The resulting glutamate can then enter central metabolism, for instance, by being converted to α-ketoglutarate, which is an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov

Table 2: Key Enzymes in Proline Degradation

EnzymeReaction CatalyzedSubstratesProductsCofactors
Proline dehydrogenase (PRODH)Oxidation of proline to P5CL-Proline, FADThis compound, FADH2FAD
Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH)Oxidation of P5C to glutamateThis compound, NAD+, H2OL-Glutamate, NADH, H+NAD+

Interconnections with Arginine Metabolism

The metabolism of P5C is intricately linked with that of arginine, a conditionally essential amino acid. wikipedia.orgmdpi.com The pathways connecting arginine, glutamate, and proline are bidirectional, allowing for metabolic flexibility depending on the cell's needs. wikipedia.org

Arginine can be catabolized to ornithine and urea by the enzyme arginase. nih.gov The resulting ornithine can then be converted to P5C by ornithine-δ-aminotransferase (OAT), thereby feeding into the proline metabolic pathways. mdpi.comnih.gov Conversely, P5C can be a precursor for arginine synthesis. In the small intestine, P5C is converted to ornithine, which then serves as a substrate for the synthesis of citrulline. nih.gov Citrulline is subsequently transported to the kidneys, where it is converted to arginine. nih.govnih.gov This highlights the role of P5C as a critical metabolic hub, connecting the urea cycle with proline and glutamate metabolism. mdpi.comnih.govnih.govoup.com

Cross-talk with Central Metabolic Pathways

This compound (P5C) is a critical metabolic intermediate that stands at the crossroads of several major biochemical pathways. mdpi.comnih.gov Its strategic position allows it to facilitate the interconversion of key amino acids such as proline, glutamate, and ornithine. mdpi.comhmdb.caumaryland.edu As a result, P5C serves as a vital link connecting the metabolism of these amino acids with central energy-producing and biosynthetic pathways, including the Tricarboxylic Acid (TCA) cycle, the Urea Cycle, and purine (B94841) metabolism. mdpi.comnih.gov

Link to the Tricarboxylic Acid (TCA) Cycle

This compound provides a direct link between proline catabolism and the TCA cycle, a central hub of cellular respiration. hmdb.caumaryland.edut3db.ca The degradation of proline produces P5C, which is then irreversibly oxidized to L-glutamate. expasy.orgqmul.ac.uk This reaction is catalyzed by the enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) , also known as L-glutamate γ-semialdehyde dehydrogenase. hmdb.caexpasy.orgqmul.ac.uk

L-glutamate can subsequently be converted into α-ketoglutarate, a key intermediate of the TCA cycle, through two primary mechanisms:

Transamination: Catalyzed by aminotransferases.

Oxidative deamination: Catalyzed by glutamate dehydrogenase.

By feeding into the TCA cycle, the carbon skeleton derived from proline via P5C can be used for ATP production or as a precursor for the synthesis of other molecules. nih.gov This connection highlights P5C's role as a mediator in energy production and the interconversion of carbon skeletons within the cell. mdpi.comnih.gov

Table 1: Key Enzyme in the P5C to TCA Cycle Link

EnzymeEC NumberSubstrateProductMetabolic Pathway Connection
Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH)1.2.1.88This compoundL-glutamateProline Catabolism / TCA Cycle

Link to the Urea Cycle

P5C establishes a crucial metabolic connection between the proline cycle and the urea cycle through the amino acid ornithine. mdpi.comnih.govsmolecule.com The urea cycle is the primary pathway for the disposal of excess nitrogen in many organisms. The link is mediated by the enzyme ornithine aminotransferase (OAT) , which catalyzes the reversible transamination of L-ornithine with α-ketoglutarate to produce L-glutamate-γ-semialdehyde (which is in equilibrium with P5C) and glutamate. smolecule.com

This reversible reaction allows for metabolic flux in either direction depending on the cell's needs. smolecule.com

Ornithine to P5C: When arginine and ornithine are abundant, OAT can convert ornithine to P5C, which can then be used for proline synthesis or be converted to glutamate. smolecule.com This connects arginine catabolism to proline and glutamate metabolism.

P5C to Ornithine: Conversely, during active proline catabolism, the resulting P5C can be converted back to ornithine. smolecule.com Ornithine can then enter the urea cycle or serve as a precursor for the synthesis of polyamines. smolecule.com

Therefore, P5C is one of the few metabolites that can act as a precursor to intermediates of both the TCA cycle and the urea cycle. hmdb.caumaryland.edut3db.ca

Table 2: Key Enzyme Connecting P5C to the Urea Cycle

EnzymeEC NumberSubstratesProductsMetabolic Pathway Connection
Ornithine Aminotransferase (OAT)2.6.1.13L-ornithine + α-ketoglutarateL-glutamate-γ-semialdehyde (P5C) + L-glutamateProline Metabolism / Urea Cycle

Connection to Purine Metabolism

The metabolic interconversion between P5C and proline has an indirect but significant connection to de novo purine biosynthesis. nih.govnih.gov This link is established through the redox cofactor requirements of the enzymes involved in the proline-P5C cycle. nih.gov

The reduction of P5C to proline is catalyzed by Δ1-pyrroline-5-carboxylate reductase (P5CR) , an enzyme that utilizes NADH or NADPH as a reducing agent. nih.gov The activity of P5CR, particularly its use of NADPH, plays a role in regulating the cellular NADP+/NADPH ratio. nih.govnih.gov

The generation of NADP+ by P5CR is important for the pentose (B10789219) phosphate pathway (PPP). nih.gov The PPP is the primary source of ribose-5-phosphate, which is a crucial precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP is an essential building block for the de novo synthesis of purine ribonucleotides, which are vital for DNA and RNA synthesis. nih.gov In this context, the P5C-proline cycle can be seen as a metabolic shuttle that influences the redox state and the availability of precursors for nucleotide synthesis. nih.govnih.gov

Table 3: P5C's Link to Purine Metabolism

ProcessKey EnzymeCofactor ChangeDownstream Effect
P5C ReductionΔ1-Pyrroline-5-carboxylate Reductase (P5CR)NADPH → NADP+Stimulates Pentose Phosphate Pathway
Pentose Phosphate Pathway(Various)NADP+ → NADPHProduces Ribose-5-Phosphate
Purine Synthesis(Various)Ribose-5-Phosphate → PRPP → PurinesSynthesis of DNA/RNA precursors

Tautomeric Equilibrium with L-Glutamate-γ-Semialdehyde (GSAL)

This compound exists in a spontaneous, non-enzymatic equilibrium with its open-chain tautomer, L-glutamate-γ-semialdehyde (GSAL). mdpi.comexpasy.orgqmul.ac.ukebi.ac.ukwikipedia.org This means that in an aqueous solution, the cyclic imine form (P5C) and the linear aldehyde form (GSAL) are constantly interconverting without the need for a catalyst. nih.govhmdb.cawikipedia.org

P5C is formed by the spontaneous dehydration and cyclization of GSAL. hmdb.caumaryland.edut3db.ca This equilibrium is a fundamental characteristic of P5C's chemistry. mdpi.com While both tautomers exist, the cyclic P5C form is generally more stable. The enzyme Δ1-pyrroline-5-carboxylate dehydrogenase , which converts the intermediate to glutamate, can act on the GSAL form. expasy.orgqmul.ac.uk This enzyme is part of the proline degradation pathway and catalyzes the irreversible oxidation of GSAL to glutamate. expasy.orgqmul.ac.ukgenome.jp

This spontaneous equilibrium is a key feature of its metabolism, as enzymes in related pathways may interact with either the cyclic or the open-chain form. expasy.orgebi.ac.ukgenome.jp

Enzymology of S 1 Pyrroline 5 Carboxylate Metabolism

Enzymes of (S)-1-Pyrroline-5-carboxylate Biosynthesis

The biosynthesis of this compound from glutamate (B1630785) is a two-step process catalyzed by the sequential actions of two key enzymes: Pyrroline-5-carboxylate Synthetase (P5CS) and Pyrroline-5-carboxylate Reductase (PYCR). In higher eukaryotes, the first two steps are notably catalyzed by a single bifunctional enzyme, P5CS. researchgate.net

Pyrroline-5-carboxylate Synthetase (P5CS)

Pyrroline-5-carboxylate Synthetase (P5CS) is a critical ATP- and NAD(P)H-dependent mitochondrial enzyme that serves as the rate-limiting step in proline biosynthesis. wikipedia.org It catalyzes the conversion of L-glutamate to P5C, a pivotal reaction in the production of proline, ornithine, and arginine. nih.gov

P5CS is a bifunctional enzyme possessing two distinct catalytic domains: a γ-glutamyl kinase (GK) domain and a γ-glutamyl phosphate (B84403) reductase (GPR) domain. frontiersin.orgnih.gov The GK domain, located in the N-terminal region, initiates the process by phosphorylating glutamate to form the unstable intermediate, γ-glutamyl phosphate. frontiersin.orgnih.gov Subsequently, the GPR domain, situated at the C-terminus, catalyzes the reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA). frontiersin.org GSA then spontaneously cyclizes to form this compound. researchgate.netfrontiersin.org This bifunctional arrangement is believed to facilitate the channeling of the labile γ-glutamyl phosphate intermediate directly from the GK to the GPR active site, preventing its degradation and increasing catalytic efficiency. wikipedia.org

In many organisms, P5CS exists in multiple isoforms with distinct expression patterns and physiological roles. In humans, the ALDH18A1 gene encodes for P5CS and undergoes alternative splicing to produce two main isoforms: a short form (P5CS.short) and a long form (P5CS.long). nih.gov These isoforms differ by a two-amino-acid insert near the N-terminus of the glutamate kinase active site. nih.gov P5CS.short is predominantly expressed in the gut and is involved in arginine and ornithine biosynthesis, exhibiting feedback inhibition by ornithine. nih.gov In contrast, P5CS.long is ubiquitously expressed and is primarily responsible for proline biosynthesis, showing insensitivity to ornithine inhibition. nih.gov

In the plant Arabidopsis thaliana, two isoforms, P5CS1 and P5CS2, have been identified. ebi.ac.uk P5CS1 is considered the primary contributor to proline accumulation during osmotic stress, while P5CS2 is thought to be a "housekeeping" enzyme, essential for normal growth and development. ebi.ac.ukresearchgate.net Similarly, rice also possesses two P5CS isoforms, with P5CS1 playing a role in abiotic stress response and P5CS2 acting as a housekeeping enzyme. wikipedia.org

The catalytic mechanism of P5CS involves a sequential, ordered reaction. The GK domain first binds ATP and glutamate, catalyzing the phosphorylation of glutamate. The resulting γ-glutamyl phosphate is then channeled to the GPR domain, which binds NAD(P)H and reduces its substrate to glutamate-γ-semialdehyde.

Kinetic studies of P5CS from various sources have revealed important regulatory features. For instance, the activity of rice P5CS2 is subject to feedback inhibition by proline and other amino acids, as well as product inhibition by NADP+. researchgate.net The kinetic parameters for rice P5CS2 have been determined, providing insights into its catalytic efficiency and substrate affinities.

Kinetic Properties of Rice P5CS2

SubstrateApparent KM (mM)Apparent Vmax (nkat mg-1)
Glutamate3.78 ± 0.4114.94 ± 0.55
ATP0.58 ± 0.0915.42 ± 0.61
NADPH0.018 ± 0.00214.01 ± 0.22

Data from Forlani et al. (2021). researchgate.net

Pyrroline-5-carboxylate Reductase (PYCR/P5CR)

The final step in the biosynthesis of proline from P5C is catalyzed by Pyrroline-5-carboxylate Reductase (PYCR), also known as P5C Reductase (P5CR). This enzyme reduces P5C to proline in an NADH- or NADPH-dependent manner.

In humans, three isoforms of PYCR have been identified: PYCR1, PYCR2, and PYCR3 (also known as PYCRL). PYCR1 and PYCR2 are highly homologous (84% sequence identity), are located in the mitochondria, and preferentially utilize NADH as a cofactor. They are key enzymes in the glutamate-to-proline biosynthetic pathway.

PYCR3, on the other hand, is primarily a cytosolic enzyme and shows a preference for NADPH. It is structurally distinct from PYCR1 and PYCR2, lacking approximately 40 amino acids at its C-terminus. The differential localization and cofactor preferences of the PYCR isoforms suggest distinct roles in cellular metabolism and redox balance.

Human PYCR Isoforms

IsoformSubcellular LocalizationPreferred CofactorSequence Identity to PYCR1
PYCR1MitochondriaNADH100%
PYCR2MitochondriaNADH84%
PYCR3/PYCRLCytosolNADPH45%
Substrate Specificity and Coenzyme Preference (NADPH/NADH)

The PYCR isoforms exhibit a preference for either NADH or NADPH as the reducing coenzyme.

PYCR1 and PYCR2 : Both mitochondrial enzymes demonstrate higher specific activity with NADH at physiological concentrations. uniprot.orguniprot.org

PYCR3 : This cytosolic isoform is active with both NADPH and NADH. nih.govnih.gov However, studies have shown that higher maximum reaction rates are achieved when NADH is the coenzyme. nih.gov At a fixed concentration of L-P5C (400 μM), the Michaelis constant (Km) for NADPH is approximately four times lower than that for NADH, suggesting a higher affinity for NADPH under these conditions. nih.gov

The primary substrate for all PYCR isoforms is this compound. uniprot.orguniprot.org PYCR1 has also been reported to catalyze the NAD(P)H-dependent reduction of Δ1-piperideine-6-carboxylate (P6C) to L-pipecolic acid. nih.gov

Kinetic Characterization of Isoforms

The kinetic parameters of the human PYCR isoforms have been characterized, revealing differences in their catalytic efficiencies. The binding mechanism also appears to differ between isoforms. Product inhibition studies suggest a sequential-ordered binding mechanism for PYCR1, where L-P5C binds first, followed by the NAD(P)H coenzyme. core.ac.uk In contrast, bi-substrate kinetic measurements and product inhibition data for PYCR3 suggest a random ordered bi-bi mechanism. nih.govnih.gov

Table 1: Kinetic Parameters of Human PYCR Isoforms

This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the human PYCR1, PYCR2, and PYCR3 isoforms with their respective substrates and coenzymes.

Enzyme IsoformSubstrate/CoenzymeKm (mM)kcat (s-1)Source
PYCR1 This compound (with NADH)1.7270.4 uniprot.org
This compound (with NADPH)2.1529.4 uniprot.org
NADH0.2663.9 uniprot.org
NADPH1.245.6 uniprot.org
PYCR2 This compound (with NADH)-149 uniprot.org
This compound (with NADPH)-85 uniprot.org
NADH-218.8 uniprot.org
PYCR3 This compound (with NADH)-- nih.gov
This compound (with NADPH)-- nih.gov
NADH (at 400 µM L-P5C)0.054- nih.gov
NADPH (at 400 µM L-P5C)0.014- nih.gov

Enzymes of this compound Degradation

The catabolism of proline back to glutamate involves two key mitochondrial enzymes. The first step is the oxidation of proline to P5C, followed by the conversion of P5C to glutamate.

Proline Dehydrogenase (PRODH/POX)

Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), is a mitochondrial enzyme that catalyzes the initial step in proline degradation. nih.gov It facilitates the oxidation of proline to this compound. nih.gov This enzyme is bound to the inner mitochondrial membrane. mpg.de

Delta-1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1)

The second and irreversible step in proline degradation is catalyzed by Delta-1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH), a member of the aldehyde dehydrogenase superfamily, also designated as ALDH4A1. nih.govacs.org This enzyme is located in the mitochondrial matrix and is responsible for the conversion of P5C to L-glutamate. mpg.desinobiological.com

P5CDH catalyzes the NAD+-dependent oxidation of γ-glutamate semialdehyde (GSA), which is the linear form of P5C in aqueous solution. nih.govacs.orgwikipedia.org The reaction is an irreversible conversion of P5C to glutamate. sinobiological.comuniprot.org

The catalytic mechanism is characteristic of the aldehyde dehydrogenase superfamily. nih.gov It begins with the binding of the aldehyde substrate in the active site's oxyanion hole. This positioning facilitates a nucleophilic attack on the aldehyde's carbonyl carbon by an essential cysteine residue, leading to the formation of a hemithioacetal intermediate. nih.gov The reaction is strictly dependent on the presence of NAD+ as the cofactor to accept the hydride ion during the oxidation process. nih.govacs.org

P5CDH exhibits specificity for its substrates. The preferred substrate is γ-glutamate semialdehyde. sinobiological.comuniprot.org However, the enzyme can also oxidize other aldehydes, including succinic, glutaric, and adipic semialdehydes. sinobiological.comuniprot.org Structural studies have revealed that the efficiency of substrate utilization is related to the carbon chain length of the semialdehyde; substrates with 4 or 5 carbons are long enough to effectively span the distance between an "anchor loop" and the oxyanion hole within the active site. nih.gov Shorter 2- and 3-carbon semialdehydes can bind but are not correctly positioned for catalysis and are therefore inactive. nih.gov

Kinetic studies have been performed on P5CDH from different species. For instance, the human enzyme has a Km of 32 µM for L-P5C, while the enzyme from Saccharomyces cerevisiae (yeast) has a Km of 104 µM. nih.govacs.org

Table 2: Kinetic Parameters of P5CDH/ALDH4A1 from Different Species

This table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for P5CDH from humans and Saccharomyces cerevisiae.

Enzyme SourceSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Source
HumanL-P5C3210.0312,500 nih.gov
Saccharomyces cerevisiae (Put2p)L-P5C104 ± 41.5 ± 0.314,000 ± 3000 nih.govacs.org

Table 3: Inhibition Constants (Ki) for Mouse P5CDH/ALDH4A1

This table lists the competitive inhibition constants for various compounds against mouse P5CDH, using succinate (B1194679) semialdehyde as the variable substrate.

InhibitorKi (mM)Source
Glyoxylate0.27 nih.govnih.gov
L-glutamate12 nih.govnih.gov
Glutarate30 nih.govnih.gov
Succinate58 nih.govnih.gov
MalonateNot an inhibitor nih.govnih.gov
Substrate Channeling Mechanisms

Substrate channeling is a kinetic mechanism where intermediates in a metabolic pathway are transferred directly from one enzyme's active site to the next without equilibrating with the bulk solvent. This process is crucial in P5C metabolism to enhance catalytic efficiency and protect reactive or unstable intermediates. imrpress.comnih.gov

In Proline Catabolism: The breakdown of proline to glutamate involves the sequential action of proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH). In many bacteria, these two enzymes are fused into a single bifunctional protein called Proline Utilization A (PutA). nih.govnih.gov Structural and kinetic studies have provided strong evidence that PutA channels the P5C intermediate, which exists in equilibrium with glutamate-γ-semialdehyde (GSA), between the PRODH and P5CDH active sites. imrpress.comnih.gov This channeling is proposed to facilitate the hydrolysis of P5C to GSA, a reaction that is unfavorable at physiological pH, and to prevent the reactive GSA from interacting with other cellular components. imrpress.comnih.govmdpi.com Evidence also suggests that even in organisms with monofunctional PRODH and P5CDH enzymes, such as Mycobacterium tuberculosis, substrate channeling can occur, likely to increase metabolic flux and protect the cell from toxicity. mdpi.com

In Proline Biosynthesis: The anabolic pathway from glutamate to proline also employs substrate channeling. The synthesis of P5C from glutamate is catalyzed by the bifunctional enzyme P5C synthase (P5CS), which possesses both γ-glutamyl kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities. nih.govnih.gov The intermediate, γ-glutamyl phosphate, is extremely labile. imrpress.comnih.gov Substrate channeling is considered essential to protect this reactive molecule from the aqueous environment of the cell as it is transferred from the GK active site to the GPR active site for reduction. imrpress.comnih.govsemanticscholar.org This direct transfer prevents wasteful hydrolysis and ensures the efficiency of the proline biosynthetic pathway.

Structural Biology of Key Enzymes

The enzymes that metabolize P5C have been the subject of extensive structural studies to elucidate their catalytic mechanisms, substrate specificity, and regulation.

Crystal Structures and Active Site Analysis

High-resolution crystal structures have been determined for the major enzymes involved in P5C metabolism, providing detailed snapshots of their catalytic machinery.

Pyrroline-5-Carboxylate Reductase (P5CR/PYCR): This enzyme catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. nih.govnih.gov Crystal structures of P5CR from various organisms, including human pathogens and humans themselves, have been resolved. nih.govnih.gov The structures reveal a conserved N-terminal domain featuring a classic Rossmann fold for NAD(P)H binding and a C-terminal domain involved in dimerization. nih.gov The active site is located at the interface of these domains. proteopedia.org Mutagenesis and structural analyses of human P5CR have identified key residues, such as Glu221, as pivotal for catalysis. nih.gov Structures of P5CR in complex with the cofactor NADP+ and the inhibitor L-proline have provided valuable insights into the enzyme's mechanism and how it binds its substrates. nih.gov

Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): As the final enzyme in the proline catabolic pathway, P5CDH oxidizes GSA to glutamate. nih.govnih.gov It belongs to the aldehyde dehydrogenase (ALDH) superfamily and exhibits a characteristic three-domain fold: a catalytic domain, an NAD(P)+-binding domain with a Rossmann fold, and an oligomerization domain. nih.govnih.gov The active site contains an essential cysteine nucleophile that attacks the aldehyde group of the substrate. nih.gov Crystal structures of P5CDH from various sources, including Thermus thermophilus and yeast, have been determined, revealing the intricate architecture of the active site. nih.govebi.ac.uk

Table 1: Summary of Key Enzyme Crystal Structures in P5C Metabolism
EnzymeOrganismPDB Accession Code(s)Resolution (Å)Key Structural Features
P5C Reductase (P5CR)Neisseria meningitidis1YQG, 2AG82.0Dimeric catalytic unit, Rossmann fold for NADP+ binding. nih.gov
P5C Reductase (P5CR)Streptococcus pyogenes2AMF, 2AHR2.15Domain swapping in C-terminal dimerization domain. nih.gov
P5C Reductase (PYCR1)Human2GER, 2GR9, 2IZZ2.8 - 3.1Decameric architecture; pivotal role of Glu221 in active site. nih.gov
P5C Dehydrogenase (P5CDH)Thermus thermophilus2BHQN/AClassic 3-domain ALDH fold. nih.govebi.ac.uk
P5C Dehydrogenase (Put2p)Saccharomyces cerevisiaeN/A1.95Disordered substrate-binding loop, indicative of flexibility. nih.govacs.org

Oligomeric State and Quaternary Structure

The assembly of enzyme subunits into functional quaternary structures is critical for their stability and activity.

P5C Reductase (P5CR): The catalytic unit of P5CR is typically a dimer. nih.gov However, the biological unit can vary by species. nih.gov For instance, human P5CR forms a decameric ring-like structure composed of five homodimers. nih.govunife.it In contrast, crystallographic studies of P5CR from other sources have revealed dimeric forms. unife.it

P5C Dehydrogenase (P5CDH): The oligomeric state of P5CDH is also diverse. While human P5CDH is a homodimer, some bacterial P5CDHs from Thermus thermophilus and Deinococcus radiodurans form trimer-of-dimers hexamers in solution. nih.gov Other bacterial P5CDHs, such as those from Bacillus species, exist as dimers. nih.gov The plant P5CDH from rice has been shown to form a homotetramer. frontiersin.org Site-directed mutagenesis has identified specific residues, or "hot spots," that are critical for the formation of these higher-order oligomers. nih.govnih.gov

P5C Synthase (P5CS): The γ-glutamyl kinase (GK) component of the bifunctional P5CS also shows variability in its oligomeric state, which may play a role in regulating its activity. The GK from Campylobacter jejuni is a dimer, while the E. coli enzyme is a tetramer. nih.gov

Conformational Flexibility and Ligand Binding

Enzyme dynamics and the ability to undergo conformational changes upon ligand binding are fundamental to catalysis and regulation. nih.govbiorxiv.org

Regulation of S 1 Pyrroline 5 Carboxylate Homeostasis

Transcriptional Regulation of Enzyme Genes

The expression of genes encoding key enzymes in the P5C metabolic pathway, such as P5CS, is meticulously controlled in response to a variety of internal and external signals. This transcriptional regulation allows for adaptation to environmental stress, progression through developmental stages, and responses to hormonal cues.

In plants, the expression of P5CS1, a key gene for P5C and subsequent proline synthesis, is highly responsive to a wide range of environmental stresses. Abiotic stressors such as drought, high salinity, and cold trigger a significant upregulation of P5CS1 transcription. cabidigitallibrary.orgoup.comnih.govnih.gov This response is a critical component of osmotic stress tolerance, as the resulting accumulation of proline acts as a compatible osmolyte, protecting cellular structures. cabidigitallibrary.orgnih.govfrontiersin.org The induction of P5CS1 can be mediated by both abscisic acid (ABA)-dependent and ABA-independent signaling pathways. nih.govnih.govfrontiersin.org For instance, under water stress, P5CS1 expression is induced through both pathways. nih.gov Furthermore, studies have shown that light is a necessary factor for the full activation of stress-induced transcriptional memory of P5CS1, allowing for a more robust response to recurring stress events. cabidigitallibrary.org Nutrient availability also plays a role, as phosphate (B84403) starvation has been shown to activate P5CS1 transcription. frontiersin.org

Table 1: Stress-Responsive Regulation of P5CS1 Gene Expression

StressorEffect on P5CS1 ExpressionMediating FactorsReference
Drought / DehydrationUpregulationABA-dependent and independent pathways nih.govnih.gov
High Salinity (NaCl)UpregulationABA-dependent and independent pathways; Light signaling (for memory) cabidigitallibrary.orgoup.comresearchgate.net
Cold StressUpregulationABA-independent pathway researchgate.netnih.gov
Phosphate StarvationUpregulationPHR1 and PHL1 transcription factors; ABA signaling frontiersin.org

The genes involved in P5C metabolism are also subject to developmental regulation, with distinct expression patterns observed in different tissues and at various life stages. In Arabidopsis thaliana, the two P5CS genes, P5CS1 and P5CS2, have non-redundant functions. P5CS1 is primarily responsible for stress-induced proline accumulation, while P5CS2 plays a crucial role in developmental processes. researchgate.net For example, P5CS2 is essential for late-stage embryo development, and its mutation can lead to embryo abortion. researchgate.net Conversely, the gene for proline dehydrogenase (ProDH), which catabolizes proline back to P5C, is expressed during later stages of seed development and germination. This differential expression suggests a tightly controlled balance between proline synthesis and degradation during development. For example, the P5CR gene (for proline synthesis) is expressed in the early stages of seed development, while the ProDH gene is expressed later and during germination. In unstressed plants, P5CS1 is expressed in various organs, including reproductive tissues like flower buds and young siliques. nih.gov

Table 2: Developmental Regulation of P5C Metabolism Genes

GeneDevelopmental Stage / TissueExpression PatternReference
P5CS1Reproductive organs (unstressed)Expressed in flower buds, pollen, pistils, young siliques nih.gov
P5CS2EmbryogenesisEssential for late embryo development; preferentially expressed in dividing cells frontiersin.orgresearchgate.net
P5CS1 & P5CS2Flower TransitionBoth genes show overlapping functions in promoting the transition to flowering
ProDH (Proline Dehydrogenase)Seed Development & GerminationExpressed during late seed development and germination
P5CR (P5C Reductase)Seed DevelopmentExpressed during the early developmental stage of seeds

Table 3: Hormonal Modulation of P5C Biosynthesis Gene Expression

HormoneGene TargetEffect on ExpressionContext / SpeciesReference
Abscisic Acid (ABA)P5CS / At-P5SInductionExogenous application; Hypoxic stress in rice researchgate.net
Abscisic Acid (ABA)P5CS1Induction (part of stress response)Water stress in Arabidopsis nih.gov
AuxinP5CS1, P5CS2UpregulationArabidopsis oup.com
CytokininP5CS1DownregulationArabidopsis oup.com
CytokininP5CS2UpregulationArabidopsis oup.com

Post-Translational Regulation of Enzyme Activity

Beyond transcriptional control, the activity of enzymes in the P5C pathway is subject to immediate, fine-tuned regulation at the post-translational level. This allows for rapid adjustments in metabolic flux in response to changing cellular conditions.

The primary mechanism for post-translational control of P5C synthesis is the allosteric feedback inhibition of P5CS by the end-product of the pathway, proline. The γ-glutamyl kinase (GK) activity of the bifunctional P5CS enzyme is competitively inhibited by proline. This prevents the over-accumulation of proline under normal conditions. Research on a mutated form of P5CS (P5CSF129A) that is insensitive to proline feedback inhibition demonstrated that this regulation plays a crucial role in controlling proline levels in both normal and stressed conditions. nih.govfrontiersin.org In addition to proline, the activity of P5CS is modulated by other metabolites. ATP, a substrate for the kinase reaction, can cause substrate inhibition at high concentrations. The enzyme is also inhibited by ornithine and, to a lesser extent, by arginine and glutamine, suggesting a broader regulation linked to the cell's nitrogen status. While the prompt mentions Stearoyl CoA, current research has not established it as a direct allosteric regulator of P5CS. Instead, links between lipid metabolism and proline accumulation appear to be coordinated indirectly, possibly through the cellular redox state.

Table 4: Allosteric Regulators of P5CS Activity

RegulatorEffect on P5CS ActivityType of RegulationReference
ProlineInhibitionFeedback Inhibition (competitive with glutamate)
ATPInhibition (at high concentrations)Substrate Inhibition
OrnithineInhibitionAllosteric Inhibition
ArginineInhibition (slight)Allosteric Inhibition
ADPInhibitionCompetitive Inhibition

Table 5: Influence of Redox Status on P5C Metabolism Enzymes

EnzymeRedox Couple / MoleculeEffectReference
P5CSNADPHRequired cofactor for reductive synthesis
P5CSHigh NADP+/NADPH ratioInhibition of enzyme activity
P5CRNADH or NADPHRequired cofactor for reduction of P5C to Proline
ProDH-Donates electrons to the mitochondrial electron transport chain
P5CDHNAD+Required cofactor for oxidation of P5C to Glutamate (B1630785)

Subcellular Compartmentalization of Metabolic Pathways

The spatial separation of P5C synthesis and degradation pathways within different subcellular compartments is a key strategy for regulating its homeostasis. This compartmentalization prevents futile cycling and allows for independent control of anabolic and catabolic processes.

Mitochondrial Localization of P5CS, PYCR, PRODH, P5CDH

The mitochondrion is a central hub for proline and P5C metabolism. Proline degradation is exclusively mitochondrial, catalyzed by the sequential actions of proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH). mpg.de PRODH is bound to the inner mitochondrial membrane, while P5CDH is located in the mitochondrial matrix. mpg.de This localization links proline catabolism directly to the electron transport chain, allowing the energy released from proline oxidation to be captured.

In mammals, the enzymes for proline biosynthesis, Δ1-pyrroline-5-carboxylate synthase (P5CS) and P5C reductase (PYCR), are also found in the mitochondria. nih.govnih.gov Specifically, PYCR1 and PYCR2 are localized to the mitochondria. nih.govsymbiosisonlinepublishing.com This mitochondrial localization of both synthetic and degradative pathways suggests a complex interplay and potential for intramitochondrial cycling of proline and P5C.

Interactive Table: Mitochondrial Enzymes in P5C Homeostasis

EnzymeNameFunctionLocalization
P5CS Δ1-pyrroline-5-carboxylate synthaseCatalyzes the conversion of glutamate to P5CMitochondria nih.gov
PYCR1/2 Pyrroline-5-carboxylate reductase 1/2Reduces P5C to prolineMitochondria nih.govsymbiosisonlinepublishing.com
PRODH Proline dehydrogenaseOxidizes proline to P5CInner mitochondrial membrane mpg.denih.gov
P5CDH Δ1-pyrroline-5-carboxylate dehydrogenaseConverts P5C to glutamateMitochondrial matrix mpg.denih.gov

Chloroplast and Cytosolic Localization of P5CS and P5CR

In plants, the subcellular localization of P5C metabolism is more complex, with key enzymes found in the chloroplasts and cytosol in addition to the mitochondria. Proline biosynthesis from glutamate primarily occurs in the cytosol and chloroplasts. jpmb-gabit.irresearchgate.net The bifunctional enzyme P5CS, which catalyzes the rate-limiting step in proline synthesis, has isoforms that are localized to both the chloroplast and the cytosol. nih.govfrontiersin.org Specifically, P5CS1 is often found in the chloroplast and is induced by stress, while P5CS2 is typically cytosolic and plays a role in development. frontiersin.orgresearchgate.net

Pyrroline-5-carboxylate reductase (P5CR), the enzyme that catalyzes the final step of proline synthesis, is predominantly a cytosolic enzyme in plants. nih.govresearchgate.net The cytosolic production of proline allows it to act as an osmoprotectant throughout the cell. jpmb-gabit.ir

Interactive Table: Chloroplastic and Cytosolic Enzymes in P5C Homeostasis in Plants

EnzymeNameFunctionLocalization
P5CS1 Δ1-pyrroline-5-carboxylate synthase 1Stress-induced proline synthesisChloroplast frontiersin.org
P5CS2 Δ1-pyrroline-5-carboxylate synthase 2Proline synthesis for developmentCytosol frontiersin.orgresearchgate.net
P5CR Pyrroline-5-carboxylate reductaseReduces P5C to prolineCytosol nih.govresearchgate.net

Dynamic Localization and Multimerization of Enzymes in Response to Cellular Cues

The localization of enzymes involved in P5C metabolism is not always static. There is evidence to suggest that their subcellular distribution can change in response to cellular needs and environmental signals. For instance, cellular stress can trigger the formation of dynamic, membraneless organelles through liquid-liquid phase separation, which can concentrate metabolic enzymes and substrates to enhance specific pathways. mdpi.com

Furthermore, the catalytic activity of these enzymes can be regulated through the formation of multimers. For example, PYCR1 functions as a dimer, and the assembly of these dimers into a decamer is crucial for its catalytic activity. nih.gov This multimerization can be influenced by substrate and cofactor availability, providing another layer of regulation.

Genetic and Epigenetic Regulatory Mechanisms

The expression of genes encoding the enzymes of P5C metabolism is tightly regulated at both the genetic and epigenetic levels. This ensures that the rates of P5C synthesis and degradation are appropriate for the cell's metabolic state and environmental conditions.

Transcriptional regulation is a key mechanism controlling the levels of P5C metabolic enzymes. For example, in Arabidopsis thaliana, the expression of P5CS and PRODH genes is reciprocally regulated by light/dark cycles and water stress. oup.comoup.comnih.gov Light and water deficit tend to upregulate P5CS expression and downregulate PRODH expression, leading to proline accumulation. oup.comoup.com Conversely, darkness and rehydration promote PRODH expression and suppress P5CS, favoring proline degradation. oup.commdpi.com

Epigenetic modifications, such as histone methylation, are also emerging as important regulators of P5C homeostasis. nih.govtandfonline.com Changes in the metabolic flux of proline can influence the availability of intermediates that are involved in epigenetic regulation. nih.gov For instance, L-proline has been shown to act as a signaling molecule that can induce genome-wide remodeling of H3K9 and H3K36 methylation in embryonic stem cells. nih.gov This suggests a feedback loop where P5C metabolism can influence the epigenetic landscape, which in turn can regulate the expression of genes involved in P5C homeostasis and other cellular processes. nih.govtandfonline.com

Interactive Table: Genetic and Epigenetic Regulation of P5C Homeostasis

Regulatory MechanismKey Genes/FactorsEffect on P5C Homeostasis
Transcriptional Regulation P5CS, PRODHReciprocal expression in response to light, water stress, and rehydration. oup.comoup.commdpi.com
Epigenetic Modification Histone Methylation (H3K9, H3K36)L-proline can alter histone methylation patterns, influencing gene expression. nih.gov

Cellular and Organismal Roles of S 1 Pyrroline 5 Carboxylate in Biological Processes

Contribution to Cellular Redox Balance

P5C metabolism is intrinsically linked to the cellular redox state, influencing the balance of key redox cofactors and the management of reactive oxygen species. This compound is an intermediate in both the biosynthesis and catabolism of proline. nih.govresearchgate.net

The interconversion between P5C and proline directly impacts the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+/NADPH), a crucial determinant of the cell's reductive capacity.

NADPH Consumption in Proline Biosynthesis : The final step in proline biosynthesis is the reduction of P5C to proline, a reaction catalyzed by pyrroline-5-carboxylate reductase (P5CR). genome.jpwikipedia.org This enzyme utilizes NADPH as the electron donor, thereby oxidizing it to NADP+. wikipedia.orgnih.gov

Significance of NADP+ Generation : By consuming NADPH, the P5CR-catalyzed reaction helps regenerate NADP+, which is essential for enzymes in anabolic pathways and antioxidant systems. In human erythrocytes, it has been suggested that a primary physiological role of P5CR is the generation of NADP+, with NADPH being the preferred source of reducing equivalents even in the presence of NADH. nih.gov The enzyme's affinity for NADPH is significantly higher (15-fold) than for NADH. nih.gov

The metabolism of P5C has a dual and context-dependent role in the dynamics of reactive oxygen species (ROS), contributing to both their production and elimination.

ROS Detoxification : The synthesis of proline from P5C is part of an adaptive response that protects cells against oxidative stress. nih.gov Upregulation of proline biosynthesis, involving the conversion of P5C, is associated with significantly lower ROS levels and increased cell survival under oxidative conditions. nih.gov In Arabidopsis thaliana, the knockout of the P5CS1 gene, which is responsible for synthesizing the precursor to P5C, results in an accumulation of ROS and hypersensitivity to salt stress. nih.gov

ROS Generation : Conversely, the accumulation of P5C itself, particularly within the mitochondria, can lead to oxidative stress. nih.gov Studies in yeast and plants have shown that elevated P5C levels are responsible for mitochondrial ROS production, which can ultimately trigger cell death. nih.govresearchgate.net Exogenous application of P5C has been shown to induce an oxidative burst and apoptosis in human tumor cells. nih.gov Therefore, the tight regulation of P5C levels is critical to prevent it from becoming a source of cellular damage.

Role in Stress Responses

P5C is a central molecule in the orchestration of cellular responses to a variety of environmental and physiological stresses. Its synthesis is a key regulatory point in pathways that confer tolerance to adverse conditions.

In plants, the accumulation of proline is a well-established adaptive response to abiotic stresses like drought, high salinity, and osmotic stress. nih.govcas.czfrontiersin.org The synthesis of P5C is a critical, rate-limiting step in this protective mechanism. nih.govfrontiersin.org

P5CS as a Key Enzyme : The enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the formation of P5C's precursor, is a key regulator of proline accumulation under stress. frontiersin.orgnih.gov Its expression and activity are often upregulated in response to environmental constraints. frontiersin.orgnih.gov

Genetic Engineering for Stress Tolerance : Overexpression of the P5CS gene in various plant species has been shown to increase proline production, leading to enhanced tolerance to osmotic and drought stresses. nih.gov Transgenic plants with elevated P5CS activity exhibit improved growth, higher relative water content, and better flower development under drought conditions compared to wild-type plants. nih.govnih.gov This demonstrates that P5C production is a direct contributor to osmoprotection and stress resilience in plants. nih.govnih.gov

Table 1: Research Findings on P5CS Overexpression and Abiotic Stress Tolerance in Plants
Plant SpeciesGene SourceObserved OutcomeStress TypeReference
Tobacco (Nicotiana tabacum)Mothbean (Vigna aconitifolia)10- to 18-fold more proline production; enhanced root biomass and flower development.Drought, Osmotic Stress nih.gov
Tobacco (Nicotiana tabacum)Pearl millet (Pennisetum glaucum)Higher chlorophyll, relative water content, and proline; lower malondialdehyde levels.Drought, Heat nih.gov
Rice (Oryza sativa)Arabidopsis thalianaIncreased proline content and enhanced oxidative stress tolerance.Salt, Drought frontiersin.org
Pear (Pyrus betulifolia)EndogenousP5CS enzyme activity was induced under six different stresses, suggesting a role in stress response.Drought, Waterlogging, Salinity frontiersin.org

The pathway leading to and from P5C is a crucial component of the cellular defense against oxidative damage.

Adaptive Upregulation : In various mammalian cell lines, exposure to oxidative stress induces the expression of P5CS and P5CR, the enzymes for proline biosynthesis via P5C. nih.gov This indicates that the upregulation of this pathway is an adaptive stress response. nih.gov

Protection Mechanism : Co-transfection of cells with both P5CS and P5CR leads to a significant increase in resistance to oxidative stress and higher survival rates. nih.gov The resulting accumulation of proline, the product of P5C reduction, helps preserve the glutathione (B108866) redox environment and protect cells from ROS-induced damage. nih.gov The P5CS enzyme itself is capable of sensing and responding to cellular stress, often by changing its localization within the mitochondria. nih.gov

Involvement in Programmed Cell Death Mechanisms

While the synthesis of P5C can be part of a pro-survival response, the uncontrolled accumulation of this metabolite is cytotoxic and can actively trigger programmed cell death (PCD). hmdb.ca

P5C-Induced Apoptosis : Excess quantities of P5C have been shown to cause cell death and apoptosis. hmdb.canih.gov In yeast, the accumulation of P5C leads to increased mitochondrial ROS production, which in turn induces cell death. nih.gov Similarly, in mammalian cancer cells, the oxidation of proline to P5C by the enzyme proline dehydrogenase (PRODH) can lead to increases in intracellular ROS and the induction of apoptosis. nih.govnih.gov

Role in Plant Hypersensitive Response : In plants, P5C metabolism is implicated in the hypersensitive response (HR), a form of PCD that serves as a defense mechanism against pathogens. nih.govresearchgate.net An increase in mitochondrial P5C levels, either through synthesis or reduced catabolism, is proposed to be a trigger for HR-associated cell death. nih.govresearchgate.net Arabidopsis mutants that are deficient in P5C catabolism exhibit HR-like cell death, reinforcing the role of P5C accumulation as a pro-death signal. nih.gov

Link to p53 : In mammalian systems, the proline cycle, which involves the interconversion of proline and P5C, is linked to the tumor suppressor protein p53. Proline oxidase (PRODH), which produces P5C, is a downstream effector of p53 that can induce ROS-mediated apoptosis. nih.gov

(S)-1-Pyrroline-5-carboxylate-Mediated Cell Death and Apoptosis

This compound (P5C), an intermediate in both proline biosynthesis and catabolism, plays a significant role in mediating cell death and apoptosis. nih.gov The accumulation of P5C has been linked to the induction of programmed cell death (PCD), a controlled process that eliminates damaged or unwanted cells. researchgate.net

Studies in Arabidopsis thaliana have shown that mutants deficient in P5C dehydrogenase (P5CDH), the enzyme responsible for P5C catabolism, exhibit hypersensitivity to externally supplied proline and other molecules that lead to P5C production, such as arginine and ornithine. researchgate.net This hypersensitivity manifests as PCD, characterized by callose deposition, production of reactive oxygen species (ROS), and DNA laddering. researchgate.net These findings suggest that the accumulation of P5C, rather than proline itself, is the trigger for cell death. researchgate.net

In mammalian cells, elevated levels of P5C are also associated with apoptosis. nih.gov This highlights a conserved mechanism across different kingdoms where P5C acts as a critical regulator of cell fate.

OrganismExperimental ConditionObserved EffectReference
Arabidopsis thaliana (p5cdh mutant)External proline applicationProgrammed cell death (PCD), callose deposition, ROS production, DNA laddering researchgate.net
Arabidopsis thalianaInoculation with avirulent pathogenHypersensitive response (HR), a form of PCD researcher.life
Yeast and Plant CellsOxidative stressIncreased ROS production and PCD due to increased P5C levels nih.govnih.gov

Inhibition of Mitochondrial Respiration and its Consequences

This compound metabolism is intricately linked to mitochondrial respiration. The enzyme proline dehydrogenase (ProDH), which catalyzes the conversion of proline to P5C, is located in the inner mitochondrial membrane and transfers electrons to the electron transport chain (ETC). nih.gov

The accumulation of P5C can have significant consequences for mitochondrial function. Elevated P5C levels have been shown to inhibit complex III of the ETC, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). nih.gov This disruption of mitochondrial respiration can contribute to the cellular stress and programmed cell death observed with high P5C concentrations.

Furthermore, the enzyme Pyrroline-5-carboxylate synthase (P5CS), which synthesizes P5C, has been found to be essential for the proper organization of mitochondrial respiratory complexes. nih.gov Loss of P5CS function leads to defects in mitochondrial respiration, which in turn can cause metabolic imbalances, including abnormal purine (B94841) synthesis and the accumulation of lipid droplets. nih.gov This suggests a reciprocal relationship where P5C metabolism both influences and is influenced by the integrity of the mitochondrial respiratory chain.

Inhibition of mitochondrial respiration through other means, such as with oligomycin (B223565) or a combination of rotenone (B1679576) and antimycin A, can phenocopy the effects of P5CS loss, further underscoring the central role of mitochondrial function in P5C-related metabolic regulation. nih.gov

FactorEffect on Mitochondrial RespirationConsequenceReference
High levels of this compoundInhibition of Complex III of the electron transport chainDecreased ATP production, increased ROS production nih.gov
Loss of Pyrroline-5-carboxylate synthase (P5CS)Disrupted organization of mitochondrial respiratory complexesDefects in mitochondrial respiration, metabolic imbalances nih.gov
Chemical inhibitors (e.g., oligomycin, rotenone)Inhibition of respiratory complexesMimics metabolic defects seen with P5CS loss nih.gov

Functions in Specific Biological Systems

Plant Growth and Development

This compound is a key intermediate in proline metabolism, which is essential for plant growth and development. mdpi.com The balance between proline synthesis and degradation, and therefore the concentration of P5C, is tightly regulated to support various developmental processes. mdpi.com

Proline itself is involved in regulating osmotic balance, protecting cellular structures, and participating in nitrogen and energy metabolism, all of which are crucial for normal plant growth. mdpi.com The enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) is a key regulatory enzyme in the proline biosynthetic pathway. nih.gov Overexpression of P5CS can lead to increased proline production and confer tolerance to abiotic stresses, thereby promoting plant survival and growth under adverse conditions. mdpi.com

Conversely, the degradation of proline, which proceeds through P5C, is also important. The enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH) catalyzes the conversion of P5C to glutamate (B1630785), providing a source of nitrogen and energy for metabolic processes that support growth. mdpi.com Tissue-specific expression studies have shown that P5CDH is highly expressed in developing seeds and cotyledons, indicating its importance during these critical growth stages. mdpi.com While a deficiency in P5CDH does not always result in an altered growth phenotype under normal conditions, it is essential for the proper degradation of proline. researchgate.net

The regulation of P5C levels is therefore critical, as an accumulation of this intermediate can be toxic and lead to cell death, thereby negatively impacting growth. researchgate.net

Plant Defense Against Pathogens and Insect Herbivores

The metabolism of this compound plays a crucial role in plant defense against invading pathogens. nih.govresearcher.life P5C synthesized in the mitochondria is implicated in both resistance (R)-gene-mediated and non-host resistance mechanisms. nih.govresearcher.life

Upon pathogen infection, particularly by an avirulent pathogen, there is an induction of genes involved in P5C synthesis within the mitochondria, such as Proline Dehydrogenase (ProDH) and delta-ornithine aminotransferase (δOAT). nih.govnih.gov This leads to an increase in mitochondrial P5C levels, which is proposed to be a key trigger for the hypersensitive response (HR). nih.govresearcher.life The HR is a form of programmed cell death that localizes the pathogen and prevents its spread throughout the plant. researcher.lifenih.gov

The defense response mediated by P5C is thought to involve the salicylic (B10762653) acid-dependent pathway and the generation of reactive oxygen species (ROS). nih.govresearcher.life The accumulation of P5C leads to oxidative stress, which contributes to the execution of the HR. nih.gov

Studies with Arabidopsis thaliana mutants deficient in P5C catabolism have shown that these plants exhibit HR-like cell death when exposed to external P5C or proline, further supporting the role of P5C accumulation in triggering this defense response. researcher.lifenih.gov

Plant Defense AspectRole of this compoundKey Genes/Pathways InvolvedReference
Hypersensitive Response (HR)Acts as a trigger for this form of programmed cell deathProDH, δOAT, Salicylic acid pathway, ROS production nih.govresearcher.lifenih.gov
R-gene-mediated resistanceMitochondrial P5C synthesis is involvedNot explicitly detailed nih.govresearcher.life
Non-host resistanceMitochondrial P5C synthesis is involvedNot explicitly detailed nih.govresearcher.life

Microbial Metabolism and Virulence

In the realm of microbial life, this compound is a central metabolite in the proline-glutamate pathway, which has been shown to be essential for the virulence of certain fungi. nih.gov In the chestnut blight fungus Cryphonectria parasitica, the enzymes proline dehydrogenase (Prodh) and Δ(1)-pyrroline-5-carboxylate dehydrogenase (P5Cdh), which are responsible for the conversion of proline to glutamate via P5C, are critical for its pathogenic capabilities. nih.gov

Deletion of the Prodh gene in C. parasitica resulted in reduced virulence and a decrease in sporulation. nih.gov Similarly, deletion of the P5Cdh gene also led to hypovirulence. nih.gov These findings indicate that the metabolic flux through the P5C-mediated pathway and the associated mitochondrial functions are necessary for the fungus to cause disease. nih.gov

Furthermore, in some bacteria, such as Bacillus subtilis, multiple genes encoding putative P5C reductases have been identified. frontiersin.org This suggests a complex regulation of proline and P5C metabolism that may be important for adapting to different environmental conditions and potentially for virulence, although this has not been explicitly demonstrated for B. subtilis. In Mycobacterium tuberculosis, the enzymes involved in proline oxidation to glutamate via P5C are essential for the replication of this pathogen. mdpi.com

Metabolic Interventions in Model Organisms

Metabolic interventions targeting the this compound pathway in model organisms have provided valuable insights into its physiological roles. In humans, a deficiency in the enzyme pyrroline-5-carboxylate synthase (P5CS) is associated with a rare inherited metabolic disease, highlighting the importance of this pathway. nih.govnih.gov

In the fruit fly Drosophila melanogaster, flies lacking P5CS exhibit reduced eclosion rates, and the newly eclosed flies show an accumulation of lipid droplets in their eyes, which degenerate with age. nih.gov This indicates a role for P5CS and, by extension, P5C metabolism in normal development and lipid homeostasis.

Knockdown of P5CS in human cell lines leads to a reduced proliferation rate and increased sensitivity to cellular stresses. nih.gov These cells also show abnormal purine metabolism and lipid droplet accumulation, likely due to decreased expression of genes involved in fatty acid transport and β-oxidation. nih.gov These metabolic defects are linked to the role of P5CS in maintaining the integrity of mitochondrial respiratory complexes. nih.gov

Impact of Enzyme Dysfunction on Cellular Metabolism in Disease Models

The intricate balance of cellular metabolism is heavily reliant on the proper functioning of enzymes. When key enzymes in the this compound (P5C) metabolic pathway are dysfunctional, it can lead to significant disruptions in cellular processes. Research using various disease models has been instrumental in elucidating the specific consequences of these enzymatic malfunctions on cellular health, proliferation, and organelle integrity.

Consequences of P5CS Enzyme Malfunction on Cellular Proliferation and Metabolism

Pyrroline-5-carboxylate synthase (P5CS) is a rate-limiting enzyme that catalyzes the initial steps in the biosynthesis of proline from glutamate. nih.govnih.gov Its malfunction, whether through genetic mutation or downregulation, has profound and context-dependent effects on cell proliferation and metabolic programming.

In certain cellular contexts, the loss of P5CS function is detrimental to cell growth. Studies using P5CS knockout (KO) cell lines created with CRISPR/Cas9 have shown that the complete absence of the P5CS protein leads to a reduced rate of proliferation compared to control cells. nih.gov This growth inhibition is even more pronounced under conditions of cellular stress, such as starvation, indicating that P5CS is critical for cell sensitivity to stress. nih.gov The metabolic consequences of P5CS loss are widespread, leading to defects in purine synthesis and the accumulation of lipid droplets. nih.govresearchgate.net This is attributed to the crucial role P5CS plays in maintaining the organization of mitochondrial respiratory complexes; its absence leads to respiratory defects that underpin the observed metabolic shifts. nih.gov

Conversely, in the context of certain cancers, the downregulation of P5CS can serve as an adaptive mechanism that paradoxically promotes proliferation, particularly under nutrient-scarce conditions. nih.govelsevierpure.combroadinstitute.org Glutamine is a critical metabolite for the growth of rapidly proliferating cancer cells. broadinstitute.org In an unbiased screen, ALDH18A1, the gene encoding P5CS, was identified as a gene that cancer cells can downregulate to survive and proliferate during glutamine starvation. nih.govbroadinstitute.org By reducing P5CS expression, cancer cells conserve their glutamate pool, which would otherwise be consumed for proline synthesis. nih.govelsevierpure.com This conserved glutamate is then shunted towards de novo glutamine synthesis, allowing the cells to produce the necessary metabolites for survival and growth even when external glutamine is limited. elsevierpure.combroadinstitute.org This metabolic plasticity highlights a unique survival strategy in cancer cells, where inhibiting a major glutamate-consuming pathway—proline biosynthesis—confers a growth advantage in a nutrient-stressed tumor microenvironment. nih.gov

Observed Effects of P5CS Malfunction in Research Models

Model System/ConditionForm of MalfunctionEffect on ProliferationMetabolic ConsequencesReference
CRISPR/Cas9 Knockout Cell LineComplete loss of functionDecreasedAbnormal purine metabolism, lipid droplet accumulation, defective mitochondrial respiration nih.gov
Hepatocellular Carcinoma (HCC) CellsKnockdownInhibitedReduced mitochondrial respiration researchgate.net
Glutamine-Restricted Cancer CellsDownregulationPromotedConserved glutamate, promoted de novo glutamine synthesis, shifted metabolism to biomass production nih.govelsevierpure.com
Human P5CS Mutation (Disease Model)Severe reduction in enzyme activityImpaired DevelopmentHypoprolinemia, temporary deficit of urea (B33335) cycle intermediates nih.gov

Effects of P5CDH Deficiency on Mitochondrial Integrity in Model Systems

Pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1), is a mitochondrial enzyme that catalyzes the conversion of P5C to glutamate. nih.govsymbiosisonlinepublishing.com Its deficiency is the cause of the metabolic disorder Type II Hyperprolinemia. symbiosisonlinepublishing.com Studies in various model organisms have established a direct correlation between the loss of P5CDH function and significant defects in mitochondrial morphology and integrity. nih.govresearchgate.net

A key model for studying this relationship has been the fruit fly, Drosophila melanogaster. nih.govsymbiosisonlinepublishing.com In this model, individuals homozygous for a mutant allele of P5CDH, which results in a truncated and non-functional enzyme, exhibit severe physiological defects. nih.gov While heterozygous flies develop normally, the homozygous mutants display proline levels twice the normal amount, develop swollen mitochondria, and ultimately experience lethality during the larval and pupal stages. nih.govresearchgate.net This was the first study to correlate the loss of P5CDH directly with morphological defects in mitochondria. nih.gov

This link between P5CDH function and mitochondrial health is conserved across species. In Caenorhabditis elegans, mutations in the orthologous gene alh-6 result in impaired muscle mitochondrial function and premature aging. nih.gov In a knockout mouse model where the Aldh4a1 gene was deleted, male mice exhibited defects in sperm maturation. nih.gov Transmission electron microscopy of the sperm revealed the presence of vacuoles within the mitochondria and structural fractures, further underscoring the vital role of P5CDH in maintaining mitochondrial structure and function. nih.gov The accumulation of P5C, the substrate for P5CDH, is thought to be a causative agent of these defects, as it can be toxic to the cell and induce the production of reactive oxygen species (ROS), leading to mitochondrial damage. symbiosisonlinepublishing.comresearchgate.net

Mitochondrial Defects in P5CDH-Deficient Model Systems

Model OrganismGene/EnzymeObserved Mitochondrial DefectReference
Drosophila melanogaster (Fruit Fly)P5CDH (CG7145)Swollen mitochondria nih.govsymbiosisonlinepublishing.comresearchgate.net
Caenorhabditis elegans (Nematode)ALH-6Impaired muscle mitochondrial function nih.gov
Mus musculus (Mouse)ALDH4A1Vacuoles in sperm mitochondria, structural fractures nih.gov

Altered this compound Levels as Metabolic Indicators in Research Models

Because this compound (P5C) sits (B43327) at the intersection of proline, glutamate, and ornithine metabolism, its cellular concentration is tightly regulated. nih.gov Consequently, altered levels of P5C can serve as a sensitive metabolic indicator, or biomarker, for specific pathological states, particularly inborn errors of metabolism. nih.govnih.gov

The most prominent example is Hyperprolinemia Type II (HPII), a rare metabolic disorder caused by a deficiency in the P5CDH enzyme. nih.govresearchgate.net In HPII, the inability to convert P5C to glutamate leads to a significant accumulation of P5C in bodily fluids. nih.govnih.gov This elevated P5C level is the primary biochemical hallmark used to diagnose the condition. nih.gov The accumulated P5C is not merely an indicator but also a key contributor to the disease's pathophysiology. nih.govresearchgate.net As a highly reactive molecule, P5C can spontaneously react with and inactivate pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for many enzymes. nih.govresearchgate.net This secondary vitamin B6 deficiency is thought to contribute to the convulsions sometimes seen in HPII patients. nih.gov Research has further identified specific adducts formed from the reaction of P5C with other metabolites like malonic acid and acetoacetic acid, which serve as even more precise biomarkers to differentiate HPII from other related disorders. nih.govresearchgate.net

The utility of P5C as a metabolic indicator extends beyond HPII. In a study using a rat model of depression (chronic unpredictable mild stress), serum levels of P5C, along with proline and glutamic acid, were found to be significantly different between the depression model group and healthy controls. researchgate.net Specifically, P5C levels were enriched in the CUMS group, suggesting that altered proline-P5C metabolism may be associated with the pathophysiology of depression and that P5C could serve as a potential biomarker for the condition. researchgate.net These findings highlight how monitoring P5C levels in research models can provide valuable insights into the metabolic underpinnings of diverse diseases. researchgate.nethmdb.ca

Altered P5C Levels as a Metabolic Indicator

Disease/Condition ModelChange in P5C LevelUnderlying CauseSignificance as an IndicatorReference
Hyperprolinemia Type II (HPII)Accumulation / Highly ElevatedDeficiency of P5C dehydrogenase (P5CDH/ALDH4A1)Primary diagnostic biomarker; indicates a block in proline catabolism and contributes to pathophysiology. nih.govnih.govresearchgate.net
Depression (Rat Model)Enriched / ElevatedAltered brain metabolism involving the proline-glutamate pathwayPotential biomarker for diagnosing depression and reflecting underlying metabolic changes in the brain. researchgate.net
Other Inborn Errors of MetabolismChronically HighVarious enzyme deficiencies (e.g., pyruvate (B1213749) carboxylase deficiency)Acts as a metabotoxin, indicating severe metabolic disruption. hmdb.ca

Advanced Research Methodologies for S 1 Pyrroline 5 Carboxylate Studies

Enzymatic Assays and Kinetic Characterization

The study of (S)-1-pyrroline-5-carboxylate (P5C) metabolism relies on robust enzymatic assays to characterize the enzymes responsible for its synthesis and reduction: Δ1-pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (PYCR), respectively.

P5CS Assays:

P5CS is a bifunctional enzyme with both glutamate (B1630785) kinase (GK) and γ-glutamyl phosphate (B84403) reductase (GPR) activities. nih.gov Several methods have been developed to assay its activity:

Hydroxamate Assay: This method measures the GK activity by detecting the formation of γ-glutamyl-hydroxamate. nih.gov The reaction is terminated with a colorimetric mixture, and the absorbance is read at 535 nm. nih.gov

Inorganic Phosphate (Pi) Quantification: A reliable assay for P5CS activity is based on the quantification of inorganic phosphate (Pi) produced during the phosphorylation of glutamate. nih.govresearchgate.net This method allows for the determination of optimal pH, as well as the apparent Km and Vm of P5CS for ATP and glutamate. nih.gov

Radioisotopic Assays: These assays utilize radiolabeled precursors, such as L-[U-14C]glutamic acid, to measure the formation of P5C. researchgate.net

PYCR Assays:

PYCR catalyzes the NAD(P)H-dependent reduction of P5C to proline. nih.gov Assays for PYCR activity include:

Forward Reaction: The physiological forward reaction is monitored by measuring the P5C-dependent oxidation of NADPH. researchgate.net

Reverse Reaction: Due to the commercial unavailability of P5C, the reverse reaction, which involves the proline-dependent reduction of NAD⁺, is often used. researchgate.netfrontiersin.org This reaction is typically performed at an alkaline pH. researchgate.net

Kinetic Characterization:

Steady-state kinetics are employed to determine key enzymatic parameters. For instance, in the characterization of human PYCR1 and PYCR2, kinetic parameters were determined by varying the concentration of one substrate while keeping the other fixed. nih.gov Product inhibition studies are also crucial for elucidating the enzyme mechanism. core.ac.uk For example, with human PYCRs, L-proline acts as a competitive inhibitor against L-P5C, while NADP⁺ and NAD⁺ are mixed noncompetitive inhibitors against NADPH and NADH, respectively. core.ac.uk These findings support a sequential-ordered binding mechanism where L-P5C binds first, followed by NAD(P)H. core.ac.uk

Stopped-flow spectroscopy is a powerful technique for measuring pre-steady-state kinetics, allowing for the detailed characterization of reaction intermediates and rate-limiting steps. cam.ac.uk

Table 1: Comparison of Enzymatic Assays for P5CS and PYCR

EnzymeAssay MethodPrincipleAdvantagesDisadvantages
P5CS Hydroxamate AssayColorimetric detection of γ-glutamyl-hydroxamateSimple and establishedIndirect measurement of GK activity only
Inorganic Phosphate (Pi) QuantificationMeasures Pi produced from ATP hydrolysisReliable and allows for kinetic parameter determinationCan be affected by contaminating phosphatases
NADPH Oxidation AssaySpectrophotometric measurement of NADPH consumptionMeasures the complete forward reactionRequires purified enzyme for accurate results
Radioisotopic AssayTracks conversion of radiolabeled glutamate to P5CHighly sensitive and specificRequires handling of radioactive materials
PYCR Forward Reaction (NADPH Oxidation)Spectrophotometric measurement of NADPH consumptionMeasures the physiological reactionP5C substrate is not commercially available
Reverse Reaction (NAD⁺ Reduction)Spectrophotometric measurement of NAD⁺ reduction by prolineUses commercially available substratesNon-physiological reaction conditions (alkaline pH)

Genetic Manipulation and Mutagenesis Studies in Model Systems

Genetic manipulation and mutagenesis in model organisms are indispensable for dissecting the roles of P5CS and PYCR in various biological processes.

Yeast (Saccharomyces cerevisiae): Yeast has been a valuable model for studying the function of human PYCR homologs. For example, the expression of human PYCR1 and PYCR2 in a yeast strain lacking the endogenous PYCR gene (PRO3) can restore proline prototrophy, confirming their enzymatic function. Site-directed mutagenesis of conserved residues in PYCR, guided by structural data, has been used to investigate their roles in catalysis and substrate binding.

Arabidopsis thaliana: In this model plant, T-DNA insertion lines have been instrumental in characterizing the functions of the two P5CS isoforms, AtP5CS1 and AtP5CS2. frontiersin.org Analysis of these mutants has revealed that AtP5CS1 is the primary isoform responsible for stress-induced proline accumulation, while AtP5CS2 is crucial for normal growth and development. frontiersin.org

Escherichia coli: E. coli is frequently used for the heterologous expression and purification of P5CS and PYCR proteins from various organisms for subsequent biochemical and structural analyses. nih.gov

Site-directed mutagenesis is a key technique to probe the function of specific amino acid residues. For instance, mutagenesis studies on human PYCR1 have highlighted the critical roles of the dinucleotide-binding Rossmann motif and specific residues like Glu221 in enzymatic activity. janelia.org Similarly, a Thr238Ala mutation in human PYCR1 resulted in a significant loss of catalytic efficiency, indicating the importance of this residue in catalysis. researchgate.net

Gene Expression Analysis Techniques (e.g., Northern Analysis, RT-qPCR, RNA-Seq)

Analyzing the expression patterns of genes encoding P5CS and PYCR provides insights into their regulation and physiological roles.

Northern Analysis: This technique has been traditionally used to study the expression of P5CS transcripts in response to environmental stresses like drought and high salinity in plants.

Reverse Transcription-Quantitative PCR (RT-qPCR): RT-qPCR is a widely used method for quantifying the expression levels of P5CS and PYCR genes with high sensitivity and specificity. For example, it has been used to show the upregulation of PoP5CS in Paeonia ostii under drought stress. mdpi.com

RNA-Seq: This high-throughput sequencing technique provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of differentially expressed genes, including those involved in P5C metabolism, under various conditions. It can also identify different splice variants of P5CS and PYCR genes.

These techniques have been crucial in establishing that in many plants, P5CS is a key regulatory point in proline biosynthesis, with its transcription being strongly induced by various abiotic stresses. frontiersin.orgmdpi.com

Protein Expression, Purification, and Structural Analysis

To perform detailed biochemical and structural studies, P5CS and PYCR proteins are often overexpressed and purified.

Expression Systems: E. coli is the most common host for recombinant protein expression. nih.gov To improve solubility and facilitate purification, fusion tags such as a polyhistidine-tag (His-tag) or a SUMO tag are often used. nih.gov

Purification: Affinity chromatography, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins, is a standard first step in purification. This is often followed by other chromatographic techniques like ion exchange and size-exclusion chromatography to achieve high purity.

Structural Analysis: X-ray crystallography has been instrumental in determining the three-dimensional structures of PYCR from various species, including humans. janelia.org These structures have provided valuable insights into the enzyme's architecture, cofactor and substrate binding sites, and catalytic mechanism. core.ac.uk For example, the crystal structure of human PYCR1 has revealed the NADPH binding site within the N-terminal Rossmann fold. researchgate.net

Subcellular Localization Techniques (e.g., Immunofluorescence)

Determining the subcellular localization of enzymes involved in P5C metabolism is crucial for understanding how this pathway is integrated with other metabolic processes within the cell.

Immunofluorescence: This technique uses antibodies specific to the target protein (e.g., P5CS or PYCR) to visualize its location within the cell using fluorescence microscopy.

GFP Fusion Proteins: Another common approach is to fuse the protein of interest to a fluorescent reporter protein, such as Green Fluorescent Protein (GFP). The localization of the fusion protein can then be observed in living cells. For example, GFP fusion proteins have been used to study the localization of P5CS1 and P5CS2 in Arabidopsis, with results suggesting that both isoforms are primarily cytosolic. frontiersin.org In Paeonia ostii, PoP5CS was also found to be localized in the cytoplasm. mdpi.com

These studies are critical for understanding the compartmentalization of proline and P5C metabolism and its regulation.

Quantitative Proteomics and Metabolomics Approaches (e.g., Carboxylomics)

Modern "omics" technologies provide a systems-level view of the changes occurring in a cell or organism in response to genetic or environmental perturbations.

Quantitative Proteomics: Techniques like mass spectrometry-based proteomics can be used to quantify changes in the abundance of P5CS, PYCR, and other related proteins under different conditions. This can reveal post-transcriptional and post-translational regulatory mechanisms.

Metabolomics: Metabolomics aims to identify and quantify all small-molecule metabolites, including P5C, proline, glutamate, and related amino acids, in a biological sample. This provides a direct readout of the metabolic state of the cell and the flux through the P5C pathway.

Carboxylomics: This is a specialized metabolomics approach that focuses on the analysis of carboxylic acids, which includes key intermediates in central metabolism like P5C.

These powerful approaches can help to build comprehensive models of how P5C metabolism is regulated and integrated with the broader metabolic network of the cell.

In vitro and In vivo Model System Development for Mechanistic Research

The development and use of appropriate model systems are essential for conducting mechanistic research on P5C metabolism.

In vitro Systems: Reconstituted systems using purified enzymes (P5CS and PYCR) and substrates allow for detailed kinetic and mechanistic studies in a controlled environment, free from the complexity of the cellular milieu.

Cell-based (In vivo) Models: Genetically modified cell lines, such as Chinese hamster ovary (CHO) cells with mutations in the P5CS gene, have been valuable for confirming the role of this enzyme in proline biosynthesis. researchgate.netsemanticscholar.org Comparing proline prototrophic and auxotrophic cell lines allows for the direct correlation of enzymatic activity with the cellular phenotype. researchgate.netsemanticscholar.org

Whole Organism Models: As discussed previously, organisms like yeast, Arabidopsis, and mice are used to study the physiological roles of P5C metabolism in the context of the whole organism, including its importance in development, stress responses, and disease.

The choice of model system depends on the specific research question, ranging from fundamental enzyme kinetics to the complex physiological roles of P5C in health and disease.

Bioinformatic and Computational Approaches

Bioinformatic and computational tools have become indispensable for dissecting the complex regulatory networks and molecular interactions that govern the metabolism of this compound (P5C), a critical intermediate in proline biosynthesis and catabolism. These in silico approaches provide a powerful means to analyze vast biological datasets, predict molecular interactions, and formulate hypotheses for experimental validation.

Genomic Sequence Analysis and Phylogenetic Studies

Genomic sequence analysis and phylogenetic studies offer profound insights into the evolutionary history and functional diversification of the enzymes involved in P5C metabolism, primarily Δ1-pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR). By comparing the sequences of the genes encoding these enzymes across different species, researchers can trace their evolutionary lineage and identify conserved domains and key amino acid residues essential for their function.

Phylogenetic analyses have revealed that the P5CS gene, which catalyzes the first two steps of proline biosynthesis from glutamate, has undergone duplication events multiple times throughout the evolution of flowering plants. nih.govnih.gov This has led to the existence of multiple P5CS isoforms in many plant species, such as Arabidopsis thaliana and rice, which often exhibit differential expression patterns and have distinct physiological roles. nih.govresearchgate.net For instance, in Arabidopsis, P5CS1 is primarily induced by stress conditions, leading to the accumulation of proline as an osmoprotectant, while P5CS2 is considered a housekeeping gene involved in normal growth and development. nih.govresearchgate.net

Similarly, phylogenetic studies of P5CR, the enzyme that catalyzes the final step in proline biosynthesis by reducing P5C to proline, have shown that it is a highly conserved enzyme across all domains of life. nih.gov Despite this conservation, global analyses have unveiled functional diversity in cofactor preference (NADPH vs. NADH) and variations in oligomeric state. nih.gov

The table below summarizes key findings from genomic and phylogenetic studies of enzymes central to this compound metabolism.

EnzymeKey Findings from Genomic and Phylogenetic AnalysisRelevant Species Studied
Δ1-pyrroline-5-carboxylate synthetase (P5CS) - Originated from the fusion of proB and proA genes. springernature.com- Multiple gene duplication events have occurred in the evolutionary history of flowering plants. nih.govnih.gov- Different isoforms (e.g., P5CS1 and P5CS2) exhibit differential expression and have distinct physiological roles. nih.govArabidopsis thaliana, Rice, Tomato, Pear, Neotropical trees nih.govnih.govfrontiersin.orgfrontiersin.org
Pyrroline-5-carboxylate reductase (P5CR) - Highly conserved across all domains of life. nih.gov- Demonstrates functional diversity in cofactor preference and oligomeric state. nih.gov- The structure includes a conserved NAD(P)-binding Rossmann-like domain. nih.govPlants, Bacteria, Archaea, Humans nih.gov

Prediction and Analysis of Cis-acting Regulatory Elements

The regulation of genes involved in P5C metabolism is crucial for a plant's ability to respond to environmental stresses. The prediction and analysis of cis-acting regulatory elements within the promoter regions of these genes provide valuable information about their transcriptional regulation. These short DNA sequences serve as binding sites for transcription factors, which in turn modulate gene expression.

Bioinformatic analyses of the promoter regions of proline metabolism-related genes, including P5CS, have identified a variety of cis-acting elements. researchgate.net These elements are often associated with responses to abiotic stresses such as drought, salinity, and cold, as well as hormonal signaling pathways involving abscisic acid (ABA). nih.govresearchgate.net For example, the presence of ABA-responsive elements (ABREs) in the promoter of P5CS1 is consistent with its induction by drought and high salinity, conditions under which ABA levels are known to increase. nih.gov

Computational tools and databases are frequently used to scan promoter sequences for known cis-acting elements. This in silico approach allows researchers to predict which transcription factor families may be involved in regulating the expression of genes related to P5C metabolism, paving the way for targeted experimental validation. embopress.org

The following table details some of the predicted cis-acting regulatory elements found in the promoter regions of genes associated with this compound metabolism.

Cis-acting Regulatory ElementPredicted FunctionAssociated Genes
ABRE (ABA-responsive element) Responsive to abscisic acid signaling, often involved in stress responses.P5CS1 nih.gov
DRE (Dehydration-responsive element) Involved in gene expression in response to drought, high salinity, and low temperature.Proline metabolism-related genes
LTRE (Low-temperature responsive element) Mediates gene expression in response to cold stress.Proline metabolism-related genes
Light-responsive elements Involved in the regulation of gene expression by light.Alfalfa proline metabolism-related genes researchgate.net
Hormone-regulated elements Responsive to various plant hormones, indicating cross-talk between signaling pathways.Alfalfa proline metabolism-related genes researchgate.net

Protein Interaction Studies (e.g., Yeast Two-Hybrid, BIFC)

Understanding the interactions between proteins is fundamental to elucidating their biological functions. Techniques such as the yeast two-hybrid (Y2H) system and bimolecular fluorescence complementation (BiFC) are powerful in vivo methods for identifying and visualizing protein-protein interactions. mdpi.com

The yeast two-hybrid system is a genetic method for detecting the physical interaction between two proteins. nih.govnih.gov It relies on the reconstitution of a functional transcription factor in yeast. A "bait" protein is fused to the DNA-binding domain of the transcription factor, and a "prey" protein is fused to its activation domain. If the bait and prey proteins interact, the two domains of the transcription factor are brought into close proximity, activating the transcription of a reporter gene and allowing for the identification of the interacting partners.

Bimolecular fluorescence complementation (BiFC) is a technique used to visualize protein interactions in living cells. mdpi.com In this method, a fluorescent protein (like YFP or GFP) is split into two non-fluorescent fragments. The proteins of interest are then fused to each of these fragments. If the two proteins interact, the fragments of the fluorescent protein are brought together, allowing the fluorophore to reform and emit a fluorescent signal, which can be detected by microscopy. This not only confirms the interaction but also reveals the subcellular localization of the protein complex. mdpi.com

While specific large-scale protein interaction studies focusing on P5CS and P5CR are not extensively documented, these techniques have been successfully applied to other enzymes in the broader proline metabolism pathway. For instance, the interaction between soybean pyrroline-5-carboxylate dehydrogenase (GmP5CDH1), an enzyme involved in proline degradation, and S-adenosyl-L-methionine synthetase 1 (GmSAM1) has been validated using yeast two-hybrid, luciferase complementation imaging, and BiFC. youtube.com These methodologies hold great promise for mapping the protein interactome of the this compound pathway, which could reveal novel regulatory mechanisms and functional partners.

The table below outlines the principles and applications of key protein interaction study methodologies relevant to the this compound pathway.

MethodologyPrincipleApplication in P5C-related Research
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of "bait" and "prey" fusion proteins, leading to the activation of a reporter gene. nih.govnih.govIdentification of potential interacting partners of P5CS, P5CR, and other related enzymes to uncover novel regulatory proteins or components of larger metabolic complexes.
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein from two non-fluorescent fragments when brought into proximity by the interaction of their fusion partners, allowing for visualization of the interaction in living cells. mdpi.comConfirmation of protein-protein interactions identified through other methods (like Y2H) and determination of the subcellular localization of these interactions.

Emerging Research Frontiers in S 1 Pyrroline 5 Carboxylate Biology

Elucidating Uncharacterized Regulatory Mechanisms

While the core pathways of P5C metabolism are known, significant questions remain about the nuanced mechanisms that regulate its cellular levels. P5C is an intermediate in both the biosynthesis and degradation of proline and arginine. nih.gov The enzymes responsible for its formation and conversion are subject to complex regulation.

One of the key regulatory enzymes is Δ1-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the conversion of glutamate (B1630785) to P5C. creative-proteomics.com In mammals, P5CS activity is subject to feedback inhibition. For instance, a short isoform of P5CS is inhibited by ornithine, a key intermediate in the urea (B33335) cycle and arginine biosynthesis. creative-proteomics.com Conversely, proline can inhibit pyrroline-5-carboxylate reductase (P5CR), the enzyme that converts P5C to proline. symbiosisonlinepublishing.com This reciprocal regulation allows for differential control over arginine and proline biosynthesis. creative-proteomics.com

In plants, the regulation of P5C metabolism is crucial for responding to environmental stressors like osmotic stress. This is managed through the reciprocal regulation of P5CS and proline dehydrogenase (ProDH) genes, which controls proline levels in proportion to the degree of stress. nih.gov Transcriptional induction of P5CS is a primary response to conditions like drought and high salinity. researchgate.net

Recent research has also uncovered novel regulatory inputs. The tumor suppressor protein p53 has been shown to upregulate P5CS, suggesting a link between P5C metabolism and cellular stress responses like apoptosis. creative-proteomics.com Hormonal regulation is another emerging area, with studies showing that hormones such as hydrocortisone, dexamethasone, and estradiol can modulate the expression of P5CS. creative-proteomics.com

Table 1: Known Regulatory Mechanisms of P5C Metabolism
Regulatory FactorEnzyme(s) AffectedEffectOrganism/System
OrnithineP5CS (short isoform)Feedback InhibitionMammals
ProlineP5CRFeedback InhibitionMammals
Osmotic StressP5CS, ProDH (gene expression)Reciprocal RegulationPlants
p53P5CSUpregulationHuman cells
Hormones (e.g., estradiol)P5CSUpregulationHuman cells

Investigation of Isoform-Specific Functions and Interactions

The existence of multiple isoforms of enzymes involved in P5C metabolism points to specialized roles within different tissues and cellular compartments. In mammals, two distinct isoforms of P5CS, a short form and a long form, arise from alternative splicing. creative-proteomics.com These isoforms differ by only a two-amino-acid insert but exhibit significant functional differences. creative-proteomics.com

The short isoform of P5CS is highly expressed in the gut and is sensitive to inhibition by ornithine. creative-proteomics.com This isoform is primarily involved in arginine biosynthesis. symbiosisonlinepublishing.com In contrast, the long isoform is ubiquitously expressed and is not inhibited by ornithine, directing P5C toward proline biosynthesis. creative-proteomics.comsymbiosisonlinepublishing.com This differential expression and regulation highlight a mechanism for partitioning P5C into distinct metabolic fates depending on tissue-specific needs. symbiosisonlinepublishing.com

In the plant kingdom, multiple isoforms of P5CS also exist. Typically, one isoform is constitutively expressed to meet the basic demand for proline in protein synthesis, while another is induced by stress, leading to the accumulation of proline as a protective osmolyte. researchgate.net Similarly, various species, including bacteria, possess multiple forms of P5C reductase, the enzyme that converts P5C to proline. This may reflect the dual function of proline as both a protein building block and a molecule involved in stress responses.

Table 2: Characteristics of Human P5CS Isoforms
CharacteristicP5CS Short IsoformP5CS Long Isoform
Tissue ExpressionHighly expressed in the gutUbiquitously expressed
Ornithine SensitivityInhibited by ornithineInsensitive to ornithine
Primary Metabolic RoleArginine biosynthesisProline biosynthesis

Deeper Understanding of (S)-1-Pyrroline-5-carboxylate-Mediated Metabolic Signaling

Beyond its role as a simple metabolic intermediate, P5C is emerging as a significant signaling molecule that can influence broader metabolic networks. P5C is strategically positioned at the intersection of the urea and tricarboxylic acid (TCA) cycles, allowing it to act as a metabolic link between these crucial pathways. hmdb.ca

Studies have shown that P5C can stimulate the hexose monophosphate-pentose pathway, a critical route for generating NADPH and the precursors for nucleotide synthesis. nih.gov This stimulation is mediated by P5C reductase, which generates NADP+ as it converts P5C to proline. nih.gov The resulting change in the NADP+/NADPH ratio can activate various metabolic pathways. nih.gov

Furthermore, P5C has been shown to markedly stimulate the production of 5-phosphoribosyl 1-pyrophosphate (PP-Rib-P), a key regulatory point in the synthesis of purine (B94841) nucleotides. nih.gov This suggests that P5C can function as a metabolic signal to coordinate amino acid and ribonucleotide metabolism. nih.gov When transferred between cells, P5C and proline can act as intercellular communicators, fine-tuning metabolic processes across different cell populations. nih.gov The proline-P5C cycle itself represents a mechanism for the inter-compartmental transfer of redox potential, further highlighting the signaling role of this molecule. nih.gov

Exploration of this compound’s Role in Inter-organismal Interactions

The metabolism of P5C is increasingly recognized as a critical factor in the interactions between different organisms, particularly between hosts and pathogens. Proline metabolism plays a complex role in the pathogenesis of various infectious agents, where it can serve as a source of carbon, nitrogen, and energy. frontiersin.org

In the context of plant-pathogen interactions, P5C metabolism is tightly regulated during infection. nih.gov P5C synthesized in the mitochondria appears to play a role in both resistance (R)-gene-mediated and non-host resistance against invading pathogens. nih.gov An increase in mitochondrial P5C levels, either through synthesis or external application, has been linked to the induction of a hypersensitive response (HR), a form of programmed cell death that helps to limit the spread of pathogens. nih.gov This defense response is thought to involve the salicylic (B10762653) acid pathway and the generation of reactive oxygen species (ROS). nih.gov

For pathogenic organisms, the ability to utilize host proline is often critical for virulence. frontiersin.org Disrupting proline metabolism in certain pathogens has been shown to significantly reduce their virulence. frontiersin.org This has led to the proposal that inhibiting proline metabolism and transport could be a viable therapeutic strategy. frontiersin.org However, such strategies must consider the potential impact on intracellular levels of P5C, which can have complex and sometimes opposing effects on pathogenesis. frontiersin.org In the fungus Cryphonectria parasitica, the cause of chestnut blight, the biogenesis of glutamate from P5C is required for virulence and sporulation. nih.gov

Application of Advanced Multi-omics Approaches for Systems-Level Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing an unprecedented opportunity to understand the biology of P5C at a systems level. These approaches allow for a comprehensive view of the molecular landscape surrounding P5C metabolism and its downstream effects.

Genomics and Transcriptomics have been instrumental in identifying and characterizing the genes encoding the enzymes of proline and P5C metabolism, such as P5CS and P5CDH. researchgate.net Functional genomics studies have analyzed gene structure, regulation, and the impact of single nucleotide polymorphisms (SNPs) on these enzymes. nih.gov For example, transcriptomic analyses have revealed the upregulation of P5CS in response to various stresses in plants and by the tumor suppressor p53 in human cells. nih.gov

Proteomics allows for the quantification of the proteins involved in P5C metabolism, providing insights into how their levels change in response to different conditions. For instance, proteomic studies have confirmed the upregulation of P5CS protein levels following p53 induction in colorectal cancer cells. creative-proteomics.com Recent proteomic analyses have also highlighted increased proline consumption in patients with metastatic prostate tumors, pointing to the importance of this metabolic pathway in cancer progression. nih.gov

Metabolomics enables the direct measurement of P5C and related metabolites in biological samples. Untargeted metabolomics approaches have been used to identify biomarkers for diseases related to P5C metabolism, such as hyperprolinemia type II, which is caused by a deficiency in P5C dehydrogenase. nih.gov In another study, a metabolomics method termed "carboxylomics" identified proline, P5C, and glutamic acid as potential biomarkers for depression, reflecting alterations in brain metabolism. nih.gov Integrated multi-omics studies, combining for example metabolomics and transcriptomics, are being used to build correlational networks and identify candidate genes that regulate the biosynthesis and metabolism of P5C and related amino acids. mdpi.com

Table 3: Examples of Multi-omics Applications in P5C Research
Omics ApproachApplicationKey Findings
Genomics/TranscriptomicsAnalysis of genes encoding proline metabolic enzymes.Identification of regulatory elements (e.g., p53 binding sites) and stress-induced gene expression changes.
ProteomicsQuantification of P5CS protein levels in cancer cells.Confirmed upregulation of P5CS by p53.
MetabolomicsBiomarker discovery for metabolic disorders and neurological conditions.Identified P5C as a biomarker for hyperprolinemia type II and depression.
Integrated Multi-omicsLinking genetic and metabolic determinants of traits.Identified genetic variants (SNPs) associated with proline levels in buffalo milk.

Q & A

Q. What enzymatic pathways govern the biosynthesis and degradation of (S)-1-pyrroline-5-carboxylate in eukaryotic systems?

this compound (P5C) is a key intermediate in proline-glutamate metabolism. In plants and yeast, it is synthesized from L-glutamate via Δ1-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the ATP- and NADPH-dependent conversion of glutamate to P5C through glutamate-5-semialdehyde . Spontaneous cyclization of glutamate-5-semialdehyde forms P5C, which is then reduced to proline by pyrroline-5-carboxylate reductase (P5CR) . In degradation, proline oxidase converts proline back to P5C, which is oxidized to glutamate by P5C dehydrogenase (P5CDH) in organisms like Bacillus subtilis and mammals .

Q. How can researchers stabilize and quantify P5C in biological samples given its reactivity?

P5C is highly unstable due to its cyclic imine structure. Methodological solutions include:

  • Derivatization : Use o-aminobenzaldehyde to form a stable chromophore for spectrophotometric detection .
  • Rapid processing : Immediate freezing of samples in liquid nitrogen to prevent degradation .
  • Chromatography : LC-MS/MS with reverse-phase columns and ion-pairing agents (e.g., heptafluorobutyric acid) to improve retention and sensitivity .

Q. What structural features distinguish this compound from its stereoisomers?

P5C has a molecular formula of C5H6NO2, a molecular weight of 112.11 Daltons, and a five-membered pyrroline ring with a carboxyl group at position 5 . The (S)-configuration at the C2 position differentiates it from the (R)-isomer (CAS 489469-23-0), which has distinct biochemical activity . The imine group in P5C makes it susceptible to hydrolysis, complicating isolation .

Advanced Research Questions

Q. How do conflicting reports on proline-P5C metabolic flux under osmotic stress arise, and what experimental strategies resolve them?

Q. What role does mitochondrial P5C reductase (PYCR1) play in cancer progression, and how can its activity be modulated?

PYCR1 catalyzes P5C-to-proline conversion, maintaining redox balance and mitochondrial integrity. In breast cancer, PYCR1 overexpression correlates with tumor invasiveness and poor prognosis . Methodologies include:

  • shRNA knockdown : Reduces cell proliferation and enhances doxorubicin sensitivity in ER+/- cell lines (e.g., MCF-7, MDA-MB-231) .
  • Immunohistochemistry : Validate PYCR1 protein levels in clinical cohorts (e.g., Zhejiang University dataset) .
  • Metabolic profiling : Compare proline/glutamate ratios in PYCR1-high vs. low tumors using GC-MS .

Q. How do feedback inhibition mechanisms regulate P5CS activity in plants, and what genetic engineering approaches improve stress tolerance?

Plant P5CS is feedback-inhibited by proline. Mutagenesis studies (e.g., Arabidopsis P5CS1-D154N) remove inhibition, enhancing proline accumulation and drought tolerance . Strategies include:

  • Site-directed mutagenesis : Target conserved residues (e.g., D154) in the glutokinase domain .
  • Overexpression vectors : Use stress-inducible promoters (e.g., rd29A) to drive P5CS in transgenic crops like rice and potato .
  • CRISPR-Cas9 : Edit endogenous P5CS loci to deregulate expression without exogenous genes .

Q. What analytical challenges arise in distinguishing P5C from its degradation products, and how are they addressed?

P5C rapidly degrades to glutamate-5-semialdehyde or forms adducts with cellular thiols. Solutions include:

  • Stabilization buffers : Add 2-mercaptoethanol to prevent thiol adduct formation .
  • Enzymatic coupling assays : Use P5CDH to convert P5C to glutamate, coupled with NADH production for spectrophotometric detection .
  • High-resolution MS : Orbitrap-based systems differentiate P5C (m/z 113.0477) from isobaric metabolites like γ-aminobutyric acid .

Methodological Recommendations

  • Enzyme assays : For P5CS activity, use a coupled system with glutamate, ATP, NADPH, and measure NADPH oxidation at 340 nm .
  • Statistical validation : Apply Cox proportional hazards models for survival analysis in cancer studies (e.g., PYCR1 prognostic significance) .
  • Data reporting : Follow FAIR principles—include raw MS spectra, enzyme kinetic parameters, and genetic construct details in supplements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.